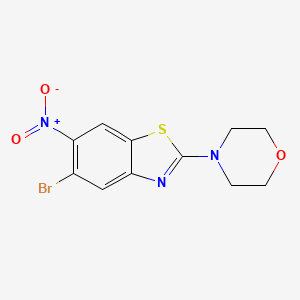
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with bromine, morpholine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and morpholine.
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide and bromine to form 5-bromo-2-mercaptobenzothiazole.
Nitration: The brominated benzothiazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Morpholine Substitution: Finally, the nitro-substituted benzothiazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.
Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.
Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.
Aplicaciones Científicas De Investigación
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)aniline
- 5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine
Uniqueness
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both nitro and morpholine groups on the benzothiazole core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H10BrN3O3S |
|---|---|
Peso molecular |
344.19 g/mol |
Nombre IUPAC |
4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |
Clave InChI |
PRTYUYPIZTXEFL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


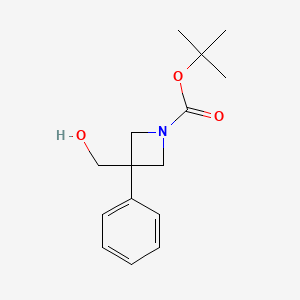


![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
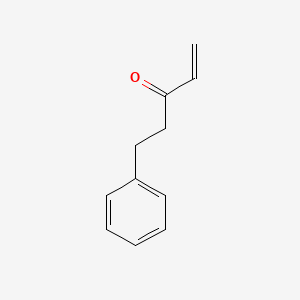
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B13553928.png)

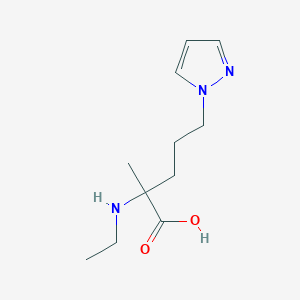


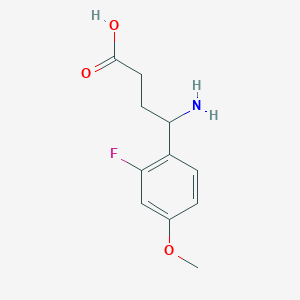

![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
